molecular formula C18H19N5OS B2429458 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 1251557-88-6

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2429458
CAS No.: 1251557-88-6
M. Wt: 353.44
InChI Key: QOXARLBSTRUNEZ-UHFFFAOYSA-N
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Description

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

This compound belongs to a class of chemicals involved in the synthesis of new heterocyclic compounds, which have been extensively studied for their antimicrobial and antitumor properties. For example, compounds synthesized using similar pyrazole and pyrimidinyl scaffolds have been evaluated for their antimicrobial activities. Such studies typically involve the synthesis of a series of compounds followed by testing their biological activities against various microbial strains. The interest in these compounds lies in their potential to serve as leads for the development of new therapeutic agents.

One study by Bondock et al. (2008) focused on the synthesis of new heterocycles incorporating the antipyrine moiety, demonstrating the versatility of this chemical framework in creating biologically active compounds. The synthesized compounds were evaluated for their antimicrobial properties, highlighting the potential of these molecules in medicinal chemistry (Bondock, Rabie, Etman, & Fadda, 2008).

Radioligand Development for PET Imaging

Another application of related pyrazolo[1,5-a]pyrimidineacetamides includes their use in developing selective radioligands for imaging with positron emission tomography (PET). Dollé et al. (2008) reported on the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, demonstrating the utility of these compounds in neuroscience research and the development of diagnostic tools (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Synthesis of Novel Isoxazolines and Isoxazoles

Compounds with pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been used to synthesize novel isoxazolines and isoxazoles, showcasing the broad applicability of these frameworks in creating diverse heterocyclic compounds with potential biological activities. Rahmouni et al. (2014) detailed the preparation of these derivatives through [3+2] cycloaddition, further emphasizing the synthetic versatility of pyrazolo and pyrimidinyl-based compounds (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

Properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-5-4-6-15(7-12)21-17(24)10-25-18-9-16(19-11-20-18)23-14(3)8-13(2)22-23/h4-9,11H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXARLBSTRUNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.